molecular formula C14H18N2OS B1428290 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350989-21-7

4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1428290
CAS No.: 1350989-21-7
M. Wt: 262.37 g/mol
InChI Key: DXEAUHURDYQICY-UHFFFAOYSA-N
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Description

“4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37 . It is used for research purposes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.37 . Other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Anticancer Activity

The compound shows potential in anticancer research. A study by Waghmare et al. (2013) synthesized a related heterocycle compound exhibiting significant in-vitro anticancer activity against various human cancer cell lines. This suggests the potential use of similar compounds in cancer research (Waghmare et al., 2013).

Material Synthesis and Structural Analysis

The compound's derivatives are explored for material synthesis. For instance, a study by Asiri and Khan (2010) focused on synthesizing a similar compound and characterizing its structure through various analytical techniques (Asiri & Khan, 2010). Additionally, Yıldırım et al. (2006) determined the crystal structure of a related compound, providing insights into its molecular configuration (Yıldırım et al., 2006).

Fluorescent Probes

The compound's derivatives have been investigated for their fluorescent properties. Bodke et al. (2013) synthesized derivatives that showed potential as blue-green fluorescent probes in various solvents, indicating their application in material science and bioimaging (Bodke et al., 2013).

Corrosion Inhibition

Derivatives of the compound have been studied for their corrosion inhibition properties. Salarvand et al. (2017) investigated the inhibition performance of related compounds on mild steel, demonstrating significant efficiency, indicating potential applications in material protection (Salarvand et al., 2017).

Antimicrobial Activity

The compound's derivatives also exhibit antimicrobial properties. Servi et al. (2005) synthesized methyl N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates derivatives, demonstrating antimicrobial activity against various microorganisms (Servi et al., 2005).

Properties

IUPAC Name

4,6-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h6-7,11H,3-5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEAUHURDYQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCC3CCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162308
Record name 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350989-21-7
Record name 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350989-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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